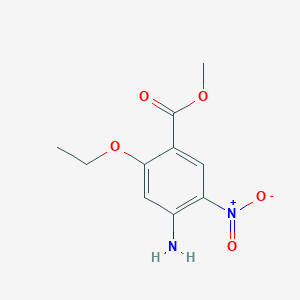

Methyl 4-amino-2-ethoxy-5-nitrobenzoate

Übersicht

Beschreibung

Methyl 4-amino-2-ethoxy-5-nitrobenzoate is an organic compound with the molecular formula C10H12N2O5. It is a yellow solid that is slightly soluble in DMSO and methanol. This compound is used as a reactant in the preparation of various pharmaceuticals, including Cinitapride .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Methyl 4-amino-2-ethoxy-5-nitrobenzoate typically involves the nitration of 2-ethoxybenzoic acid followed by esterification and amination reactions. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring. The esterification is then performed using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester. Finally, the amino group is introduced through an amination reaction using ammonia or an amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-amino-2-ethoxy-5-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as halides or alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or nitric acid.

Major Products Formed

Reduction: 4-amino-2-ethoxy-5-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Oxidation: 4-amino-2-ethoxy-5-nitrosobenzoate or 4-amino-2-ethoxy-5-nitrobenzoate.

Wissenschaftliche Forschungsanwendungen

Methyl 4-amino-2-ethoxy-5-nitrobenzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs like Cinitapride.

Industry: Employed in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of Methyl 4-amino-2-ethoxy-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-amino-2-methoxy-5-nitrobenzoate: Similar structure but with a methoxy group instead of an ethoxy group.

Methyl 2-amino-5-nitrobenzoate: Similar structure but with the amino and nitro groups in different positions

Uniqueness

Methyl 4-amino-2-ethoxy-5-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethoxy and nitro groups on the aromatic ring allows for unique reactivity and interactions compared to other similar compounds .

Biologische Aktivität

Methyl 4-amino-2-ethoxy-5-nitrobenzoate, a compound with significant potential in medicinal chemistry, has been studied for its various biological activities, particularly its antimicrobial and anti-inflammatory properties. This article delves into the biological mechanisms, research findings, and potential applications of this compound.

Chemical Structure and Properties

This compound features a nitro group and an ethoxy substituent on a benzoate structure, which contributes to its unique reactivity and biological activity. The nitro group can be reduced to form reactive intermediates that interact with cellular components, while the amino group can participate in hydrogen bonding with biological molecules, influencing their function.

The biological activity of this compound is primarily attributed to its interactions at the molecular level:

- Reduction of Nitro Group : The nitro group can be reduced to form an amino group, which may enhance the compound's ability to interact with various biological targets.

- Hydrogen Bonding : The amino group facilitates hydrogen bonding with proteins and nucleic acids, potentially affecting enzyme activity and gene expression.

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis or necrosis in certain conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting vital metabolic pathways. For instance, in vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, thereby reducing inflammation in cellular models. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases .

Research Findings

Several studies have focused on the biological evaluation of this compound:

-

Antimicrobial Activity :

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 -

Anti-inflammatory Activity :

Treatment IL-6 Level (pg/mL) Control 1000 LPS Only 1500 LPS + Compound 750

Case Studies

In clinical settings, derivatives of this compound have been explored for their therapeutic potential:

Eigenschaften

IUPAC Name |

methyl 4-amino-2-ethoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-3-17-9-5-7(11)8(12(14)15)4-6(9)10(13)16-2/h4-5H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFYCVWWJZYSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.